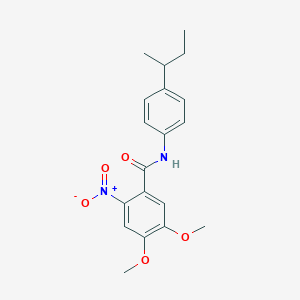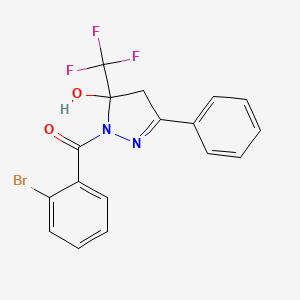
N-cyclohexyl-2-methoxycyclohexanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-methoxycyclohexanamine oxalate is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is a derivative of cyclohexanamine and is commonly known as Methoxcyclohexamine (MXE). MXE is a psychoactive substance that has been used for recreational purposes. However,
作用机制
N-cyclohexyl-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking its activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter. The decrease in glutamate release leads to a decrease in neuronal activity in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-cyclohexyl-2-methoxycyclohexanamine oxalate has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has been found to decrease the release of norepinephrine, which is involved in the body's stress response.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-2-methoxycyclohexanamine oxalate in lab experiments is that it is a potent NMDA receptor antagonist, which makes it a useful tool for investigating the role of the NMDA receptor in the brain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of limitations. It is a psychoactive substance that can have unpredictable effects on behavior and cognition. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a short half-life, which means that its effects are relatively short-lived.
未来方向
There are a number of future directions for research on N-cyclohexyl-2-methoxycyclohexanamine oxalate. One area of research is the development of new NMDA receptor antagonists that have fewer psychoactive effects. Another area of research is the investigation of the potential therapeutic uses of N-cyclohexyl-2-methoxycyclohexanamine oxalate, particularly in the treatment of chronic pain. Finally, research is needed to better understand the long-term effects of N-cyclohexyl-2-methoxycyclohexanamine oxalate on the brain and behavior.
Conclusion:
In conclusion, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of the NMDA receptor in the brain. N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of biochemical and physiological effects, and it has potential therapeutic uses in the treatment of chronic pain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a psychoactive substance that can have unpredictable effects on behavior and cognition, and more research is needed to understand its long-term effects on the brain and behavior.
合成方法
N-cyclohexyl-2-methoxycyclohexanamine oxalate can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction of the resulting imine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt.
科学研究应用
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been used in scientific research to investigate its effects on the central nervous system. N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and pain perception. N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain.
属性
IUPAC Name |
N-cyclohexyl-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBMYORYPUWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5526969 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)




![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)